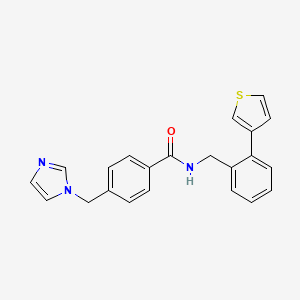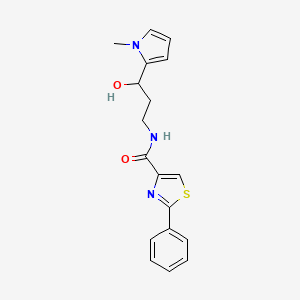
N-(1-Propyl-1H-imidazol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Propyl-1H-imidazol-4-yl)acrylamide: is a chemical compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Desaturation of Amides: One method to synthesize enamides, including N-(1-Propyl-1H-imidazol-4-yl)acrylamide, involves the oxidative desaturation of amides.
Schotten-Baumann Method: Another approach involves the reaction of propargylamine with acryloyl chloride under Schotten-Baumann conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of enamide synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Enamides can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Enamides can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: Enamides can participate in substitution reactions, where the double bond or the amide group is targeted.
Common Reagents and Conditions:
Oxidation: Iron catalysts are commonly used for the oxidative desaturation of amides.
Reduction: Nickel catalysts are often employed in the reductive hydroalkylation of enamides.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: β-Halogenated enamides.
Reduction: Chiral aliphatic amines.
Substitution: Substituted enamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Enamides are valuable intermediates in organic synthesis, allowing for the construction of complex molecules.
Biology:
- Enamides have been studied for their potential biological activities, including as enzyme inhibitors.
Medicine:
- Enamides are explored for their potential use in drug development, particularly in the synthesis of chiral amines, which are important in pharmaceuticals .
Industry:
Mecanismo De Acción
The mechanism of action of N-(1-Propyl-1H-imidazol-4-yl)acrylamide involves its interaction with specific molecular targets. For example, enamides can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing their normal function. The exact molecular pathways and targets can vary depending on the specific application and the structure of the enamide .
Comparación Con Compuestos Similares
N-(2-Aminophenyl)prop-2-enamide: This compound is used in cancer treatment and has similar structural features.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness:
N-(1-Propyl-1H-imidazol-4-yl)acrylamide: is unique due to its specific imidazole ring structure, which can confer distinct biological activities and chemical reactivity compared to other enamides.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
N-(1-propylimidazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-5-12-6-8(10-7-12)11-9(13)4-2/h4,6-7H,2-3,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLLJAHBDQHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2823409.png)



![4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B2823414.png)

![5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2823418.png)
![5-((2-(diethylamino)ethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823420.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2823424.png)

![2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane](/img/structure/B2823427.png)
![3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2823428.png)

